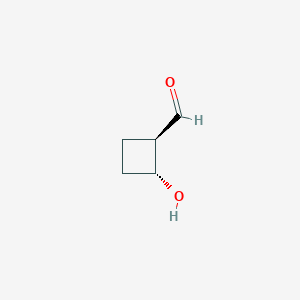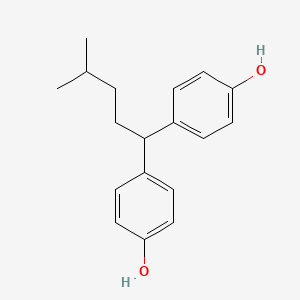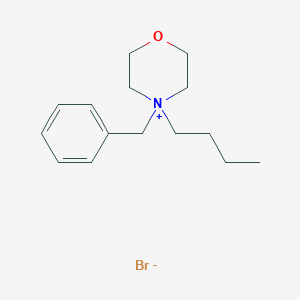![molecular formula C17H16F18O2S2 B14354491 4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid CAS No. 92886-04-9](/img/structure/B14354491.png)
4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid typically involves the reaction of 3,3,4,4,5,5,6,6,6-nonafluorohexylthiol with a suitable pentanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring high chemical stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid involves its interaction with molecular targets through hydrophobic interactions and chemical stability. The fluorine atoms play a crucial role in enhancing the compound’s stability and resistance to degradation, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- Bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl) hydrogen phosphate
- 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide
Uniqueness
4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid is unique due to its specific structure, which imparts distinct chemical properties such as high hydrophobicity and chemical stability. These properties make it particularly valuable in applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
92886-04-9 |
|---|---|
Molecular Formula |
C17H16F18O2S2 |
Molecular Weight |
658.4 g/mol |
IUPAC Name |
4,4-bis(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C17H16F18O2S2/c1-9(3-2-8(36)37,38-6-4-10(18,19)12(22,23)14(26,27)16(30,31)32)39-7-5-11(20,21)13(24,25)15(28,29)17(33,34)35/h2-7H2,1H3,(H,36,37) |
InChI Key |
IBWLYZQXVSGTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(SCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)SCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)







